molecular formula C9H13ClFN B13858047 2-Fluoro-2-(p-tolyl)ethan-1-amine Hydrochloride

2-Fluoro-2-(p-tolyl)ethan-1-amine Hydrochloride

Katalognummer: B13858047
Molekulargewicht: 189.66 g/mol
InChI-Schlüssel: DOKWZSWQACMBGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-2-(p-tolyl)ethan-1-amine Hydrochloride is a chemical compound used primarily in scientific research. It is known for its unique structure, which includes a fluorine atom and a p-tolyl group attached to an ethanamine backbone. This compound is often utilized in various fields of chemistry and biology due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(p-tolyl)ethan-1-amine Hydrochloride typically involves the reaction of 2-fluoro-1-(p-tolyl)ethan-1-amine with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow techniques and advanced purification methods .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-2-(p-tolyl)ethan-1-amine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-2-(p-tolyl)ethan-1-amine Hydrochloride is widely used in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-Fluoro-2-(p-tolyl)ethan-1-amine Hydrochloride involves its interaction with specific molecular targets. The fluorine atom and p-tolyl group play crucial roles in its binding affinity and reactivity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-2-(p-tolyl)ethan-1-amine Hydrochloride is unique due to the presence of both the fluorine atom and the p-tolyl group, which confer specific chemical and biological properties. These features make it distinct from other similar compounds and valuable in various research applications .

Eigenschaften

Molekularformel

C9H13ClFN

Molekulargewicht

189.66 g/mol

IUPAC-Name

2-fluoro-2-(4-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c1-7-2-4-8(5-3-7)9(10)6-11;/h2-5,9H,6,11H2,1H3;1H

InChI-Schlüssel

DOKWZSWQACMBGY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(CN)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.